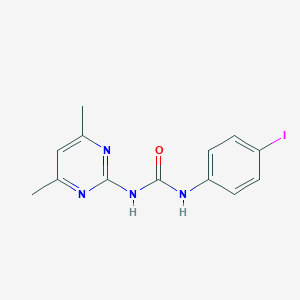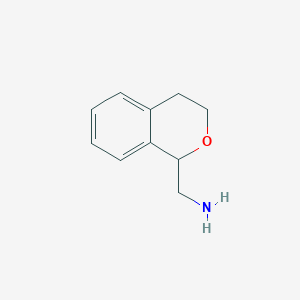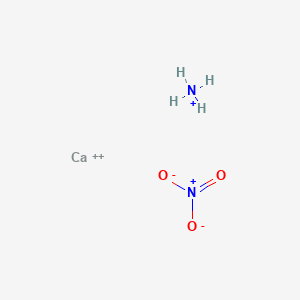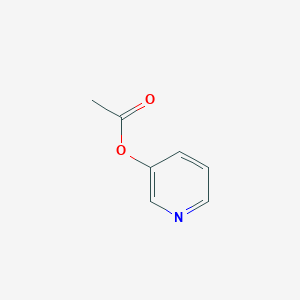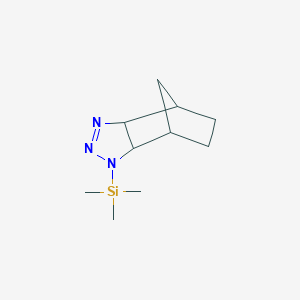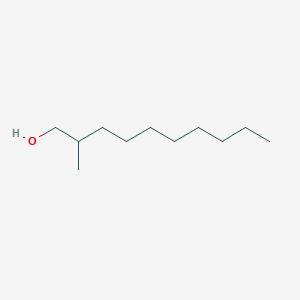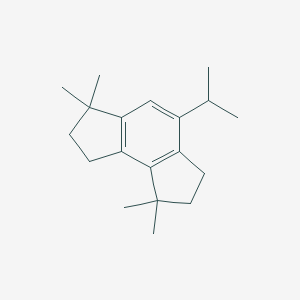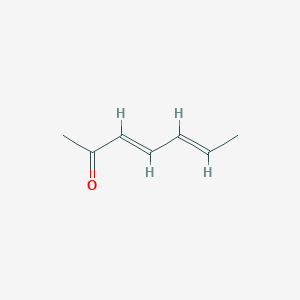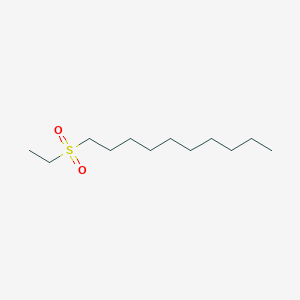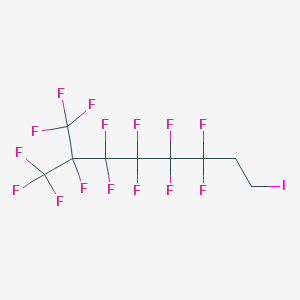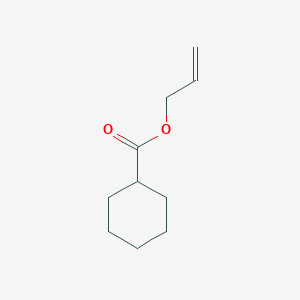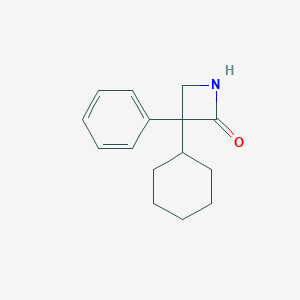
3-Cyclohexyl-3-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-3-phenylazetidin-2-one, also known as CP-47,497, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1990s by Pfizer Inc. as a potential therapeutic agent for the treatment of pain, inflammation, and other medical conditions. However, CP-47,497 has gained popularity due to its psychoactive properties, which have led to its use as a recreational drug.
作用機序
3-Cyclohexyl-3-phenylazetidin-2-one binds to the CB1 receptor and activates it, leading to the inhibition of adenylyl cyclase and the opening of potassium channels. This results in the decrease of intracellular cAMP levels and the hyperpolarization of the cell membrane, respectively. The activation of the CB1 receptor also leads to the inhibition of voltage-gated calcium channels, which reduces the release of neurotransmitters such as glutamate and GABA.
生化学的および生理学的効果
3-Cyclohexyl-3-phenylazetidin-2-one has been shown to have a wide range of effects on the body, including analgesia, sedation, hypothermia, and appetite stimulation. It also has some anti-inflammatory and anti-oxidant properties. However, 3-Cyclohexyl-3-phenylazetidin-2-one has been associated with several adverse effects, such as tachycardia, hypertension, and impaired memory and cognition.
実験室実験の利点と制限
3-Cyclohexyl-3-phenylazetidin-2-one has been used extensively in laboratory experiments to study the endocannabinoid system and its role in various physiological processes. Its potency and selectivity for the CB1 receptor make it a useful tool for investigating the effects of CB1 activation on neuronal and immune cell function. However, its psychoactive properties and potential for abuse limit its usefulness in certain types of experiments.
将来の方向性
1. Development of CB1 receptor antagonists for the treatment of obesity and metabolic disorders.
2. Investigation of the effects of 3-Cyclohexyl-3-phenylazetidin-2-one on the immune system and its potential as an immunomodulatory agent.
3. Study of the molecular mechanisms underlying the adverse effects of 3-Cyclohexyl-3-phenylazetidin-2-one on memory and cognition.
4. Development of novel synthetic cannabinoids with improved therapeutic profiles and reduced abuse potential.
5. Investigation of the effects of 3-Cyclohexyl-3-phenylazetidin-2-one on the peripheral nervous system and its potential as a pain reliever.
合成法
3-Cyclohexyl-3-phenylazetidin-2-one is synthesized by the reaction of cyclohexanone and phenylhydrazine in the presence of acetic acid and sodium acetate. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the azetidinone ring. The yield of the reaction is typically around 50%.
科学的研究の応用
3-Cyclohexyl-3-phenylazetidin-2-one has been extensively studied for its effects on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, inflammation, appetite, and mood. 3-Cyclohexyl-3-phenylazetidin-2-one acts as a potent agonist for the CB1 receptor, which is the primary receptor for the endocannabinoid system in the brain. It also has some affinity for the CB2 receptor, which is mainly expressed in immune cells.
特性
CAS番号 |
17719-29-8 |
|---|---|
製品名 |
3-Cyclohexyl-3-phenylazetidin-2-one |
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
3-cyclohexyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C15H19NO/c17-14-15(11-16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17) |
InChIキー |
VFQZGLHTORSEPN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
正規SMILES |
C1CCC(CC1)C2(CNC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



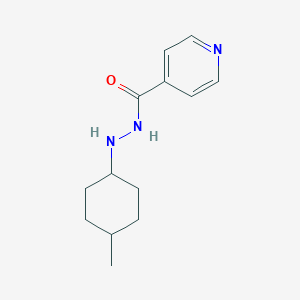
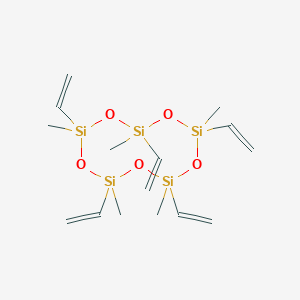
![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)
